molecular formula C15H18BrNO4 B577371 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260638-11-6

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B577371
CAS No.: 1260638-11-6
M. Wt: 356.216
InChI Key: QSMPYYITXKRKLS-UHFFFAOYSA-N
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Description

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps. One common approach is to start with a tetrahydroisoquinoline derivative, which undergoes bromination to introduce the bromine atom at the 6-position. The tert-butoxycarbonyl group is then introduced using Boc anhydride in the presence of a base such as triethylamine. Finally, the carboxylic acid group is introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and Boc group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the Boc protecting group.

    2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the bromine atom.

    6-Chloro-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the Boc protecting group in 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid makes it unique. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1260638-11-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrNO4C_{15}H_{18}BrNO_{4}, with a molecular weight of 356.21 g/mol. Its structure includes a bromine atom at the 6-position, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and Boc group can modulate the compound's binding affinity to enzymes or receptors, while the carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions. These interactions are crucial for its potential therapeutic effects.

Biological Activity Overview

Research has indicated that compounds related to tetrahydroisoquinoline structures exhibit a range of biological activities including:

  • Dopaminergic Activity : Similar compounds have shown selective activation of dopamine receptors, particularly D2 receptors, which are implicated in several neuropsychiatric disorders .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, suggesting potential applications in neuroprotection .
  • Antimicrobial Effects : Preliminary studies indicate that certain tetrahydroisoquinoline derivatives possess antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidLacks Boc groupModerate D2 receptor activity
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidLacks bromine atomLower receptor affinity
6-Chloro-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidContains chlorine instead of bromineVariable biological activity

The presence of both the bromine atom and the Boc protecting group in our target compound enhances its unique reactivity and potential for selective modifications in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

  • Dopamine Receptor Studies : Research focused on D2 dopamine receptor agonists has shown that modifications in the tetrahydroisoquinoline scaffold can lead to significant changes in receptor selectivity and efficacy . The compound's ability to selectively activate Gi/o-mediated pathways over β-arrestin pathways highlights its potential as a therapeutic agent for conditions like schizophrenia.
  • Antioxidant Activity : A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antioxidant properties through free radical scavenging assays. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
  • Antimicrobial Research : Investigations into antimicrobial activity revealed that some tetrahydroisoquinolines showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. This indicates a potential for developing new antimicrobial agents based on this chemical framework .

Properties

IUPAC Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMPYYITXKRKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855748
Record name 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260638-11-6
Record name 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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